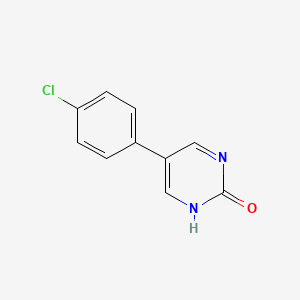

5-(4-Chlorophenyl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLILXHIRJTNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544848 | |

| Record name | 5-(4-Chlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27956-39-4 | |

| Record name | 5-(4-Chlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl Pyrimidin 2 Ol and Its Structural Analogues

Direct Synthesis Approaches to the 5-(4-Chlorophenyl)pyrimidin-2-ol Core Structure

Direct synthesis methods focus on constructing the pyrimidine (B1678525) ring system with the desired substituents in a single, convergent process. These methods are often valued for their efficiency in building the core molecular framework.

Cyclocondensation Reactions for Pyrimidin-2-ol Formation

The most classical and widely utilized method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidine derivatives. bu.edu.eg For the synthesis of this compound, this approach would typically involve the reaction of a 1,3-bifunctional three-carbon component bearing the 4-chlorophenyl group with urea.

The key precursor is a β-dicarbonyl compound or its synthetic equivalent, substituted at the second carbon with the 4-chlorophenyl group. The reaction proceeds by the condensation of the N-C-N unit with the two carbonyl groups (or their equivalents) of the C-C-C unit, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Table 1: Illustrative Cyclocondensation Reaction

| C-C-C Fragment Precursor | N-C-N Reagent | Catalyst/Conditions | Product |

| 2-(4-Chlorophenyl)malondialdehyde | Urea | Acid or Base catalyst, Reflux | This compound |

| Ethyl 2-(4-chlorophenyl)-3-oxobutanoate | Urea | Sodium Ethoxide, Ethanol | 5-(4-Chlorophenyl)-6-methylpyrimidin-2-ol |

Note: This table represents a general, plausible reaction scheme for the formation of the target compound and its analogues.

Exploration of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the adoption of green chemistry principles in the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inyale.edu

Several green techniques can be applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. rasayanjournal.co.inmdpi.com

Ultrasonic Waves: Sonication provides an alternative energy source that can promote reactions, often under milder conditions. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green strategy. researchgate.netjmaterenvironsci.com Water, in particular, has been used as a green solvent for multicomponent reactions to produce pyrimidine derivatives. jmaterenvironsci.com

Catalysis: The use of reusable, non-toxic catalysts, including organocatalysts and heterogeneous catalysts, can replace stoichiometric reagents, thereby reducing waste and improving atom economy. rasayanjournal.co.inresearchgate.net For instance, diammonium hydrogen phosphate has been used as a catalyst in aqueous media for pyrimidine synthesis. jmaterenvironsci.com

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Technique | Advantage | Example Application |

| Microwave Irradiation | Faster reaction rates, higher yields. rasayanjournal.co.in | One-pot synthesis of pyrimidine derivatives. |

| Ultrasound Sonication | Milder conditions, improved efficiency. rasayanjournal.co.inresearchgate.net | Synthesis of pyrimido[4,5-d]pyrimidine derivatives. |

| Solvent-Free Reactions | Reduced waste, simplified workup. rasayanjournal.co.innih.gov | Catalyst-free synthesis of chromone-fused pyrimidines under microwave irradiation. rsc.org |

| Aqueous Media | Non-toxic, inexpensive, and safe solvent. jmaterenvironsci.com | Tetrabutylammonium bromide (TBAB) catalyzed condensation in water. jmaterenvironsci.com |

Precursor-Based Synthesis Strategies for Pyrimidine Derivatives

An alternative to direct synthesis is the modification of a pre-formed pyrimidine ring. These strategies offer modularity, allowing for the late-stage introduction of various functional groups.

Utilization of Halogenated Pyrimidine Intermediates in Sequential Functionalization

Halogenated pyrimidines are versatile intermediates in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. mdpi.comacs.org The electron-deficient nature of the pyrimidine ring makes it more reactive towards nucleophiles compared to analogous benzene (B151609) halides. mdpi.com

For the synthesis of this compound, a potential route involves starting with a di- or tri-halogenated pyrimidine. The different positions on the pyrimidine ring exhibit varied reactivity, allowing for sequential and site-selective functionalization. For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards SNAr and Suzuki coupling than the C2 position. mdpi.com

A plausible synthetic sequence could involve:

Selective reaction at a more reactive position (e.g., C4 or C6) on a polyhalogenated pyrimidine.

Introduction of the 4-chlorophenyl group at the C5 position, often via a metal-catalyzed cross-coupling reaction on a 5-halopyrimidine.

Introduction of the hydroxyl group at the C2 position, which can be achieved through hydrolysis of a 2-chloropyrimidine precursor.

Application of Suzuki Cross-Coupling Reactions for Aryl Substitution at the Pyrimidine Ring

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic rings. nih.govrsc.org This reaction is highly suitable for the synthesis of 5-arylpyrimidines. nih.govresearchgate.net

The synthesis of this compound via this method would typically involve the palladium-catalyzed reaction of a 5-halopyrimidin-2-ol (or a protected version, such as 5-bromo-2-methoxypyrimidine) with 4-chlorophenylboronic acid.

Table 3: Typical Conditions for Suzuki Cross-Coupling on a Pyrimidine Ring

| Pyrimidine Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent |

| 5-Bromo-2-hydroxypyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Dioxane/Water or DMF |

| 2,5-Dichloropyrimidine | 4-Chlorophenylboronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | THF |

The reaction benefits from the stability and low toxicity of the organoboron reagents and often proceeds with high selectivity. nih.govrsc.org Microwave assistance can be employed to accelerate the reaction, leading to efficient synthesis in significantly reduced times. mdpi.com

Multi-component Reaction Architectures for Pyrimidine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgresearchgate.net MCRs are attractive due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. benthamdirect.comfigshare.com

Several MCRs can be envisioned for the construction of the this compound scaffold. A common approach is a variation of the Biginelli reaction. This would involve a one-pot condensation of three components:

An aldehyde (e.g., formaldehyde or a precursor).

A β-ketoester or a similar active methylene compound bearing the 4-chlorophenyl group (e.g., ethyl 2-(4-chlorophenyl)acetate).

Urea.

These reactions are often catalyzed by an acid and can be performed under solvent-free conditions or in green solvents, aligning with the principles of sustainable chemistry. rsc.orgbohrium.com The convergence and efficiency of MCRs make them a powerful tool for constructing complex heterocyclic scaffolds from simple and readily available starting materials. researchgate.net

Synthetic Routes to Structurally Related Pyrimidinol Analogues

The generation of a library of analogues based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. nih.gov This is typically achieved by employing synthetic strategies that allow for the introduction of a wide range of functional groups at various positions of the molecule.

Strategies for Diversification through Substituents on the Chlorophenyl Moiety

The modification of the chlorophenyl group at the 5-position of the pyrimidine ring is a key strategy for creating structural diversity. This can be accomplished by utilizing appropriately substituted starting materials in the initial pyrimidine synthesis. For instance, multicomponent reactions, such as the Biginelli reaction, can accommodate a variety of substituted benzaldehydes, which would correspond to the chlorophenyl moiety. researchgate.net

Furthermore, modern cross-coupling reactions offer a powerful tool for modifying an existing aryl halide. For example, a 5-(4-bromophenyl)pyrimidin-2-ol intermediate could be subjected to Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents at the para-position of the phenyl ring. mdpi.com This approach allows for late-stage diversification, which is highly efficient for generating a library of compounds.

| Coupling Reaction | Reagent | Catalyst | Resulting Substituent |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Aryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | Amino |

Approaches for Chemical Modification and Derivatization at Other Pyrimidine Ring Positions

Functionalization of the pyrimidine ring itself provides another avenue for creating analogues. The reactivity of the pyrimidine ring allows for various chemical transformations. For example, the hydroxyl group at the 2-position can be converted to a leaving group, such as a chloride, which can then be displaced by a variety of nucleophiles to introduce amino, alkoxy, or thioether functionalities. nih.gov

Moreover, direct C-H functionalization has emerged as a powerful tool in modern organic synthesis and can be applied to the pyrimidine core. nih.gov This allows for the introduction of substituents at positions that might be difficult to access through traditional methods. Halogenation of the pyrimidine ring, for instance, can provide a handle for further cross-coupling reactions. researchgate.net

Investigation of Reaction Mechanisms in Pyrimidine Synthesis

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and expanding the scope of synthetic methodologies.

Proposed Mechanistic Pathways for Key Synthetic Transformations

The synthesis of pyrimidines often proceeds through a condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. researchgate.net In the case of 5-arylpyrimidin-2-ols, a common pathway involves the reaction of an α,β-unsaturated ketone bearing the 4-chlorophenyl group with urea.

The mechanism is generally believed to proceed through the following steps:

Michael Addition: The nitrogen of urea attacks the β-carbon of the α,β-unsaturated ketone.

Cyclization: The second nitrogen of urea attacks the carbonyl carbon, leading to a six-membered ring intermediate.

Dehydration: Elimination of a water molecule results in the formation of the dihydropyrimidine ring.

Oxidation: The dihydropyrimidine is then oxidized to the aromatic pyrimidine.

In some synthetic approaches, the reaction may involve the formation of an N-arylpyrimidinium salt, which can then be cleaved and reconstructed to form a variety of heterocyclic compounds. nih.gov

Role and Influence of Catalytic Systems on Reaction Efficiency and Selectivity

Catalysts play a crucial role in the synthesis of pyrimidine derivatives, often improving reaction rates, yields, and selectivity. mdpi.com Both acid and base catalysis are commonly employed.

Acid Catalysis: Acids can activate the carbonyl group of the 1,3-dicarbonyl component, making it more electrophilic and facilitating the initial condensation step.

Base Catalysis: Bases can deprotonate the amidine or urea, increasing its nucleophilicity.

In recent years, transition metal catalysis has gained prominence. Copper and iron catalysts have been shown to be effective in various pyrimidine syntheses. mdpi.com For instance, copper(II)-catalyzed cycloaddition reactions of alkynes with amidines provide a powerful route to pyrimidones. mdpi.com The choice of catalyst can also influence the regioselectivity of the reaction, which is particularly important when using unsymmetrical starting materials.

| Catalyst Type | Role | Example |

| Acid Catalyst | Activates carbonyl group | p-Toluenesulfonic acid |

| Base Catalyst | Increases nucleophilicity | Piperidine |

| Transition Metal | Facilitates cycloaddition/coupling | Copper(II) salts, Iron(II) complexes |

Considerations for Synthetic Yield Optimization and Scalability in Laboratory Settings

Optimizing the yield and ensuring the scalability of a synthetic route are critical for practical applications. Several factors need to be considered:

Reaction Conditions: Temperature, solvent, and reaction time can all have a significant impact on the yield. Microwave irradiation has been shown to accelerate some pyrimidine syntheses and improve yields. jchemrev.com

Starting Material Availability: The cost and availability of the starting materials are important considerations for large-scale synthesis.

Atom Economy: Synthetic routes with high atom economy are more efficient and generate less waste, which is an important consideration for scalability. One-pot, multicomponent reactions are often favored for their efficiency and high atom economy. mdpi.com

By carefully considering these factors, synthetic routes can be developed that are both high-yielding and amenable to scale-up in a laboratory setting.

Computational and Theoretical Investigations of 5 4 Chlorophenyl Pyrimidin 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a primary tool in computational chemistry for investigating the electronic structure of molecules. It offers a favorable balance between computational expense and accuracy, making it well-suited for studying complex systems like pyrimidine (B1678525) derivatives.

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (the lowest energy state). This process involves systematically adjusting bond lengths, bond angles, and dihedral (torsion) angles until a minimum on the potential energy surface is located.

Below is a table of predicted structural parameters for 5-(4-Chlorophenyl)pyrimidin-2-ol based on DFT calculations for analogous structures.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Bond/Atoms | Predicted Value (Å / °) |

|---|---|---|

| Bond Length | C-Cl | ~1.75 |

| Bond Length | C-O (hydroxyl) | ~1.35 |

| Bond Length | C-N (pyrimidine ring) | ~1.33 - 1.38 |

| Bond Length | C-C (inter-ring) | ~1.48 |

| Bond Angle | N-C-N (pyrimidine ring) | ~116 |

| Bond Angle | C-C-Cl (phenyl ring) | ~119 |

| Dihedral Angle | C-C-C-C (between rings) | Non-coplanar |

Note: These values are illustrative and based on data from similar molecular structures investigated using DFT methods.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For organic molecules containing heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and reliable choices. nih.govphyschemres.org It is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This combination has been shown to yield excellent results for molecular geometries, vibrational frequencies, and electronic properties of pyrimidine derivatives and other heterocyclic systems. physchemres.orgirjweb.com

The basis set determines the flexibility and accuracy of the orbital description. A commonly employed basis set for molecules of this size is the 6-311++G(d,p) . physchemres.orgajchem-a.com This Pople-style basis set is characterized as follows:

6-311G : It is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing species with lone pairs, anions, and weak interactions like hydrogen bonds.

(d,p) : These represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

The B3LYP/6-311++G(d,p) level of theory is therefore a robust choice that provides a good compromise between accuracy and computational resources for investigating the properties of this compound. physchemres.orgajchem-a.comnih.gov

Electronic Structure and Chemical Reactivity Analysis

Beyond molecular geometry, DFT calculations illuminate the electronic landscape of a molecule, which is fundamental to its chemical reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. nih.gov

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrimidinol ring, while the LUMO may be localized on the chlorophenyl ring system. This distribution dictates how the molecule interacts with other reagents. From the HOMO and LUMO energies, important quantum chemical descriptors can be calculated to quantify reactivity. irjweb.comresearchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |

Note: These values are illustrative, based on typical results for similar heterocyclic compounds from DFT calculations. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, color-coding different regions:

Red/Yellow : Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show strong negative potential (red) localized around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These areas represent the most likely sites for protonation and hydrogen bond acceptance. A region of high positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation and interaction with nucleophiles. The chlorophenyl ring would exhibit a more varied potential, with negative potential near the chlorine atom due to its lone pairs.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. nih.gov

A key aspect of NBO analysis is the examination of "hyperconjugative" or charge-transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.govresearchgate.net

For this compound, significant NBO interactions are expected, such as:

Delocalization of lone pairs (LP) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the pyrimidine ring.

Interactions between the π orbitals of the pyrimidine ring and the π* orbitals of the chlorophenyl ring, contributing to the electronic communication between the two ring systems.

NBO analysis also provides natural atomic charges, which offer a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis.

Table 3: Predicted NBO Analysis - Key Stabilization Energies E(2)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-N3) | ~35-45 | Lone pair delocalization |

| LP(1) O | π(C2-N1) | ~20-30 | Lone pair delocalization |

| π(C5-C6)pyr | π(C-C)ph | ~5-10 | π-conjugation between rings |

| LP(3) Cl | σ(C-C)ph | ~2-5 | Hyperconjugation |

Note: LP denotes a lone pair. π and σ denote bonding orbitals, while π and σ* denote antibonding orbitals. Values are illustrative based on NBO analyses of similar aromatic and heterocyclic systems.* nih.govresearchgate.net

Quantitative Chemical Reactivity Descriptors

Quantitative chemical reactivity descriptors are fundamental in predicting the chemical behavior of a molecule. These descriptors, derived from conceptual density functional theory (DFT), offer a quantitative measure of a molecule's stability and reactivity.

Global reactivity descriptors provide a holistic view of a molecule's reactivity. The chemical potential (μ) indicates the tendency of electrons to escape from a system, chemical hardness (η) measures the resistance to a change in electron distribution, and the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.com These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -4.25 |

| Chemical Hardness | η | 1.96 |

| Electrophilicity Index | ω | 4.61 |

Data for 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, which serves as a representative analog. researchgate.net

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comscm.com

For a molecule like this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are expected to be key reactive sites. The Fukui function analysis on related heterocyclic systems often reveals that the nitrogen atoms are prone to electrophilic attack, while the oxygen atom can act as a nucleophilic center.

| Atomic Site | Predicted Reactivity |

|---|---|

| Pyrimidine Nitrogen Atoms | Susceptible to electrophilic attack |

| Hydroxyl Oxygen Atom | Potential nucleophilic center |

| Carbonyl Carbon (in keto form) | Potential electrophilic center |

Predicted reactivity based on general principles of Fukui function analysis on heterocyclic systems.

The electronic charge distribution within this compound is influenced by the electronegativity of the heteroatoms and the presence of the chlorophenyl group. Natural Bond Orbital (NBO) analysis is a common method to study charge distribution and intramolecular charge transfer (ICT). In a similar molecule, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, NBO analysis revealed strong conjugative interactions and a significant polarization of the molecule due to the movement of the π-electron cloud from donor to acceptor moieties. nih.gov This suggests that in this compound, there is likely a significant ICT from the pyrimidin-2-ol moiety to the chlorophenyl ring, or vice versa, influencing its electronic properties.

Tautomerism Studies in Pyrimidin-2-ol Systems

Tautomerism is a critical phenomenon in many heterocyclic compounds, including pyrimidin-2-ol derivatives. It involves the migration of a proton, leading to structural isomers that can coexist in equilibrium.

Pyrimidin-2-ol can exist in a tautomeric equilibrium with its keto form, pyrimidin-2-one. Computational studies on related systems, such as pyrazolone (B3327878) and triazole derivatives, consistently show that the keto form is generally more stable. nih.govnih.gov The stability of the tautomers can be influenced by the solvent, with polar solvents often favoring the more polar keto tautomer. For this compound, the equilibrium between the enol (pyrimidin-2-ol) and keto (5-(4-chlorophenyl)pyrimidin-2(1H)-one) forms is a key aspect of its chemistry. A study on 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one also highlights the dynamic equilibrium between enolic tautomers. researchgate.net

The relative energies of the tautomers and the energy barrier for their interconversion can be determined through computational methods. For instance, in a study of 3-phenyl-2,4-pentanedione, the keto form was found to be more stable than the enol form, with a significant energy barrier for the keto-to-enol conversion. orientjchem.org This suggests that the interconversion between the tautomers of this compound would also require surmounting a notable energy barrier. The presence of substituents and the solvent environment can significantly affect these energy values.

| Parameter | Value (kcal/mol) | Phase |

|---|---|---|

| Relative Energy (Enol vs. Keto) | +17.89 | Gas |

| Interconversion Barrier (Keto to Enol) | 30.61 | Gas |

| Relative Energy (Enol vs. Keto) | +16.50 | Water |

| Interconversion Barrier (Keto to Enol) | 31.26 | Water |

Data for 3-phenyl-2,4-pentanedione, serving as a representative model for keto-enol tautomerism energetics. orientjchem.org

Evaluation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are crucial for developing technologies like optical switching, data storage, and frequency conversion. The NLO response of a molecule is governed by its polarizability and hyperpolarizability. Theoretical methods, such as Density Functional Theory (DFT), are widely used to calculate these properties and screen potential candidate molecules. Pyrimidine derivatives, in general, have been a subject of interest for NLO applications due to their versatile electronic and structural characteristics. researchgate.net

Theoretical Prediction of Polarizability and First-Order Hyperpolarizability

The interaction of a molecule with an external electric field induces a dipole moment, the magnitude of which is determined by its polarizability (α) and hyperpolarizabilities (β, γ, ...). The first-order hyperpolarizability (β), in particular, is responsible for second-order NLO phenomena like second-harmonic generation.

Computational studies on various organic molecules, including heterocyclic systems like pyrimidine, have established that the magnitude of the first-order hyperpolarizability is highly dependent on the molecular structure. nih.govjournaleras.com Specifically, the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can significantly enhance the NLO response. researchgate.netnih.gov In the case of this compound, the pyrimidin-2-ol moiety can act as a donor or acceptor group, while the 4-chlorophenyl group serves as a π-conjugated bridge with an electron-withdrawing chlorine atom.

While specific theoretical calculations for this compound are not extensively reported in publicly available literature, the general principles of NLO material design provide a framework for its potential properties. DFT calculations would typically be employed to determine the optimized molecular geometry and then compute the components of the polarizability and first-order hyperpolarizability tensors.

Table 1: Representative Theoretical NLO Data for Analogous Pyridine Derivatives

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | Not Reported | Not Reported | 318.780 × 10⁻³² |

| 5-bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP/6-31++G(d,p) | 3.38 | Not Reported | 74.44 × 10⁻³² |

| Urea (B33335) (Reference) | Not Reported | Not Reported | Not Reported | 0.3728 × 10⁻³⁰ |

Note: This table includes data for analogous compounds to illustrate the type of information generated from theoretical NLO studies. Specific values for this compound are not available in the cited literature. journaleras.com

The calculated values would then be compared to those of standard NLO materials, such as urea, to assess the potential of this compound. journaleras.com A significantly larger first-order hyperpolarizability would indicate a promising candidate for NLO applications.

Potential Applications as Nonlinear Optical Materials

Molecules exhibiting large first-order hyperpolarizability are candidates for second-order NLO materials. nih.gov The theoretical demonstration of a significant β value for this compound would suggest its potential utility in various photonic and optoelectronic technologies. researchgate.netjournaleras.com

Potential applications for materials with strong second-order NLO responses include:

Second-Harmonic Generation (SHG): This process involves converting an input laser beam of a certain frequency (ω) into a new beam with double the frequency (2ω). This is crucial for developing compact, solid-state lasers that emit in different parts of the electromagnetic spectrum.

Electro-Optic Modulators: These devices use an electric field to modify the refractive index of the NLO material, allowing for the modulation of light signals. They are fundamental components in optical communication systems.

Optical Parametric Oscillators (OPOs): OPOs are tunable light sources that can generate a wide range of output frequencies from a fixed-frequency pump laser.

The development of such materials often involves incorporating the NLO-active molecule (chromophore) into a host matrix, such as a polymer, and then aligning the molecules to achieve a non-centrosymmetric arrangement, which is a prerequisite for observing second-order NLO effects on a macroscopic level. nih.gov Theoretical studies can also help in understanding how the molecule would interact with a host matrix and how its properties might be tuned by chemical modifications. nih.gov

Thermodynamic Parameters and Stability Profile

The practical utility of any new compound is contingent upon its stability under operational conditions. Computational chemistry provides a means to predict the thermodynamic parameters of a molecule, offering insights into its stability and reactivity.

For this compound, theoretical calculations can determine key thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are crucial for understanding the energetic landscape of the molecule and its potential reaction pathways.

While specific thermodynamic data for this compound is not readily found in the surveyed literature, computational methods like DFT can be used to calculate these values. The results would indicate the molecule's intrinsic stability. For instance, a highly negative enthalpy of formation would suggest a thermodynamically stable compound. Such studies are foundational for predicting the compound's shelf-life, decomposition pathways, and compatibility with other materials in a device setting. The general study of thermodynamic properties is a known application of computational chemistry in materials science. acs.org

Advanced Research Topics and Future Directions in 5 4 Chlorophenyl Pyrimidin 2 Ol Research

Supramolecular Chemistry and Crystal Engineering of Pyrimidin-2-ol Frameworks

The arrangement of molecules in the solid state is fundamental to a material's properties. Supramolecular chemistry and crystal engineering offer the tools to control this arrangement, thereby tuning the characteristics of materials derived from the 5-(4-chlorophenyl)pyrimidin-2-ol framework.

The rational design of supramolecular structures hinges on the predictable nature of non-covalent interactions. For pyrimidin-2-ol derivatives, the primary hydrogen bonding sites facilitate the formation of well-defined assemblies. The pyrimidin-2-ol moiety can exist in a tautomeric equilibrium with its pyrimidin-2(1H)-one form, presenting both hydrogen bond donors (N-H) and acceptors (C=O, N). This allows for the creation of robust hydrogen-bonded synthons, which are reliable patterns of intermolecular interactions.

The self-assembly of pyrimidin-2-ol frameworks is often directed by the formation of dimers or catemeric chains through N-H···O or N-H···N hydrogen bonds. nih.govnih.gov The presence of the 4-chlorophenyl group introduces the possibility of other significant non-covalent interactions, such as π-π stacking and halogen bonding (C-Cl···N or C-Cl···O). These interactions can be exploited to guide the assembly of the molecules into more complex one-, two-, or three-dimensional networks. nih.gov

Cocrystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is a powerful strategy for modifying the physicochemical properties of a compound. By selecting co-formers with complementary hydrogen bonding sites, it is possible to design novel crystalline structures of this compound with altered solubility, stability, and melting points. For instance, dicarboxylic acids are common co-formers for pyrimidine (B1678525) derivatives, leading to predictable hydrogen-bonded structures. nih.govresearchgate.net The deliberate combination of different intermolecular interactions, such as hydrogen and halogen bonds, allows for the construction of extended molecular solid-state networks with predictable connectivity. nih.gov

Table 1: Key Intermolecular Interactions in Pyrimidin-2-ol Frameworks

| Interaction Type | Donor/Acceptor Sites in this compound | Potential for Directed Assembly |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), ring N (acceptor) | High; forms robust and predictable synthons for self-assembly and cocrystallization. nih.govnih.govresearchgate.net |

| π-π Stacking | Phenyl ring, pyrimidine ring | Moderate; influences packing and can lead to layered structures. researchgate.net |

| Halogen Bonding | Chlorine atom (donor) | Moderate; can interact with N or O atoms to direct crystal packing. nih.gov |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. wikipedia.orgresearchgate.net The investigation into the polymorphism of this compound would involve systematic screening of crystallization conditions (e.g., solvent, temperature, pressure) to identify and characterize different solid forms. Each polymorph would possess a unique crystal lattice arrangement, potentially arising from different hydrogen bonding patterns or molecular conformations. researchgate.netnih.gov

For example, two polymorphic forms of a related compound, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, were distinguished by their different interaction modes; one form exhibited N-H···N hydrogen bonds and π-π stacking, while the other was linked by N-H···Cl hydrogen bonds. researchgate.netnih.gov This highlights how subtle changes in intermolecular forces can lead to different crystal packing.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. mdpi.com The investigation of pseudopolymorphism in this compound is crucial as the presence of solvent molecules can significantly impact the stability and properties of the crystalline material. Characterization of these forms would rely on techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Development of Greener Synthetic Pathways and Sustainable Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. nih.govmdpi.com Research in this area for this compound focuses on multicomponent reactions, the use of sustainable catalysts, and alternative energy sources.

Multicomponent reactions (MCRs) are particularly attractive as they allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste. capes.gov.brresearchgate.net A potential greener pathway for this compound could involve a one-pot condensation of a β-ketoester, urea (B33335) (or a derivative), and a suitable precursor containing the 4-chlorophenyl moiety.

The use of environmentally benign catalysts is another cornerstone of green chemistry. This can include biocatalysts, or earth-abundant metal catalysts that are less toxic and more sustainable than traditional precious metal catalysts. mdpi.comacs.org For pyrimidine synthesis, nickel-based pincer complexes have been shown to be effective catalysts for the dehydrogenative annulation of alcohols, producing water and hydrogen gas as the only byproducts. acs.org The development of such catalytic systems for the synthesis of this compound would represent a significant advancement in sustainability.

Furthermore, the use of alternative energy sources like microwave irradiation or sonication can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Solvent-free reactions or the use of green solvents (e.g., water, ethanol, or ionic liquids) are also key strategies to minimize the environmental footprint of the synthesis. nih.gov

Table 2: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Approach | Traditional Methods | Greener Alternatives |

| Reaction Type | Stepwise synthesis | Multicomponent reactions (MCRs) capes.gov.brresearchgate.net |

| Catalysts | Homogeneous acid/base catalysts, precious metals | Heterogeneous catalysts, biocatalysts, earth-abundant metal catalysts mdpi.comacs.org |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound researchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, solvent-free conditions nih.gov |

| Byproducts | Stoichiometric waste | Water, hydrogen gas acs.org |

Theoretical Design and Prediction of Novel Pyrimidin-2-ol Analogues with Tailored Physicochemical Properties

Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules before their synthesis. nih.govnih.govnih.gov For this compound, theoretical methods can be employed to predict the properties of novel analogues and to guide the development of materials with specific characteristics.

Using techniques such as Density Functional Theory (DFT), it is possible to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectral characteristics. researchgate.net This allows for the systematic modification of the this compound scaffold—for example, by introducing different substituents on the phenyl or pyrimidine rings—and the subsequent prediction of how these changes will affect its physicochemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to tune the molecule's electronic properties for applications in nonlinear optics or as electronic materials. acs.orgcardiff.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of pyrimidin-2-ol analogues with their observed properties. mdpi.com This can accelerate the discovery of new compounds with desired characteristics by allowing for the rapid screening of virtual libraries of molecules.

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Material Understanding

The most powerful approach to understanding and developing new materials based on this compound is the synergistic integration of experimental and computational methods. acs.orgnih.gov This involves a feedback loop where computational predictions guide experimental work, and experimental results are used to validate and refine computational models.

For example, computational modeling can predict the most likely hydrogen bonding patterns and crystal packing arrangements for this compound. researchgate.net This information can then be used to design and target specific cocrystals or polymorphs in the laboratory. The experimentally determined crystal structures can, in turn, be used to benchmark and improve the accuracy of the computational methods.

Similarly, in the development of new synthetic routes, computational studies can elucidate reaction mechanisms and predict the most favorable reaction conditions, thereby reducing the amount of trial-and-error experimentation required. acs.org Molecular docking studies, a computational technique, can predict how analogues of this compound might interact with biological targets, guiding the design of new bioactive compounds. nih.govacs.org This integrated approach, combining the predictive power of theory with the tangible results of experimentation, is essential for a comprehensive understanding of the material and for accelerating the development of its future applications.

Q & A

Q. Basic

- X-ray crystallography : Resolves atomic-level structure and confirms substitution patterns. SHELX programs are widely used for refinement, though challenges like twinning or disorder may require iterative modeling .

- NMR spectroscopy : H and C NMR confirm the presence of the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and hydroxyl proton (broad signal at δ ~10–12 ppm).

- Mass spectrometry (GC-MS or LC-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 237) and detects impurities .

What are the common chemical reactions involving the pyrimidin-2-ol scaffold, and how do substituents influence reactivity?

Basic

The hydroxyl group at position 2 participates in hydrogen bonding, affecting nucleophilic substitution reactions. For example:

- Oxidation : The hydroxyl group can be oxidized to a ketone using CrO or KMnO, though over-oxidation risks require careful control .

- Substitution : Halogenation (e.g., Br in acetic acid) at position 5 is influenced by the electron-withdrawing chloro group, which directs electrophiles to meta/para positions .

How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in structural studies of this compound derivatives?

Advanced

Disorder in the chlorophenyl ring or solvent molecules often arises due to conformational flexibility. SHELXL’s PART instruction can model split positions, while twin refinement (via TWIN/BASF commands) is critical for handling twinned crystals. High-resolution data (>1.0 Å) improve model accuracy, and restraints on bond lengths/angles prevent overfitting .

How should researchers design experiments to evaluate the antitumor activity of this compound derivatives?

Q. Advanced

- In vitro assays : Use NCI-60 cell lines to screen for cytotoxicity (IC values) and compare with controls like cisplatin. Dose-response curves (0.1–100 µM) identify potency thresholds .

- Mechanistic studies : Probe interactions with DNA topoisomerases or kinases via enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or HER2 .

How can contradictory bioactivity data across studies be resolved?

Advanced

Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Strategies include:

- Reproducibility checks : Validate results using orthogonal assays (e.g., MTT vs. ATP-luminescence).

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

- Structural analogs : Compare activity trends with derivatives (e.g., 5-fluoro or 5-methyl analogs) to isolate substituent effects .

What strategies are effective for designing this compound derivatives with enhanced pharmacokinetic properties?

Q. Advanced

- Bioisosteric replacement : Substitute the hydroxyl group with a sulfonamide (-SONH) to improve solubility without losing hydrogen-bonding capacity .

- Prodrug approaches : Esterify the hydroxyl group to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

- QSAR modeling : Use computational tools (e.g., MOE) to correlate substituent electronic parameters (Hammett σ) with logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.